Octyl ferulate
Description
Contextualization of Ferulic Acid as a Precursor for Research Compounds
Ferulic acid (FA), a hydroxycinnamic acid, is an abundant phenolic phytochemical found in the cell walls of plants, often covalently bonded to molecules such as arabinoxylans. foodb.cawikidoc.org It is a derivative of trans-cinnamic acid and plays a role in crosslinking lignin (B12514952) and polysaccharides, contributing to cell wall rigidity. wikidoc.org Ferulic acid is present in various plant sources, including rice, wheat, oats, coffee, apple, artichoke, peanut, orange, and pineapple. wikidoc.org Its biosynthesis in plants involves the phenylpropanoid pathway, starting from the amino acid phenylalanine. bibliotekanauki.pl Ferulic acid can also be a precursor in the manufacture of other aromatic compounds, such as vanillin. foodb.cawikidoc.orgnih.gov
Ferulic acid itself is recognized for a range of biological properties, including antioxidant, anti-inflammatory, antimicrobial, UV-absorbing, and anticarcinogenic activities, making it of interest in various applications, including food formulations, cosmetics, and pharmaceuticals. bibliotekanauki.plscirp.orgusda.gov Its antioxidant activity is often attributed to its ability to scavenge free radicals by donating a hydrogen atom from its phenolic hydroxyl group. scirp.org
Rationale for Lipophilization and Alkyl Ester Derivatization in Research
Despite the beneficial properties of ferulic acid, its application can be limited by factors such as low bioavailability and a tendency to degrade during processing. usda.gov Furthermore, its relatively low solubility in non-aqueous phases restricts its use in hydrophobic media. researchgate.net
Lipophilization, the process of increasing the lipid solubility of a compound, is a strategy employed to overcome these limitations and potentially enhance the properties of phenolic acids. researchgate.netresearchgate.netnih.gov This is often achieved through the formation of alkyl esters, where an alkyl chain is attached to the carboxylic group of the phenolic acid. researchgate.netnih.gov The addition of aliphatic groups increases the hydrophobicity of the molecule, improving its solubility in lipid-based systems. researchgate.net
Research into alkyl ferulate esters, including octyl ferulate, explores how the length of the alkyl chain influences various properties, such as antimicrobial activity and antioxidant efficacy in different environments. researchgate.netnih.gov Studies have shown that the antimicrobial properties of ferulic acid esters can increase with the length of the alkyl chain. researchgate.net Similarly, the antioxidant activity of alkyl ferulates can be influenced by the chain length of the alcohol moiety, and their affinity with lipid substrates is considered an important factor in their activity. nih.gov
Current Academic Landscape and Emerging Research Directions for this compound
This compound (a ferulic acid ester with an eight-carbon alkyl chain) is a subject of ongoing academic research, particularly concerning its synthesis and potential applications stemming from its modified lipophilicity. Researchers are exploring environmentally friendly methods for synthesizing this compound, such as lipase-catalyzed esterification in solvent-free systems, as an alternative to chemical synthesis. mdpi.compreprints.org Studies have investigated the optimal conditions for such enzymatic reactions, including reaction temperature, enzyme amount, and stir speed, to achieve high molar conversions. mdpi.compreprints.org
The research landscape for this compound includes its evaluation as a potential lipophilic antioxidant, particularly in lipid-based systems like oil-in-water emulsions. mdpi.cominrim.it While some studies suggest that this compound and other octyl esters may be promising lipophilic alternatives for protecting oils from oxidative processes, their antioxidant properties can vary depending on the specific system and conditions. mdpi.cominrim.it For instance, in some emulsion systems, this compound has shown the ability to counteract lipid oxidation and delay the formation of oxidation products like hexanal (B45976) and nonanal (B32974), especially at certain pH levels. inrim.it However, other studies have indicated that this compound might act as a prooxidant in specific systems, highlighting the complexity and system-dependent nature of its activity. inrim.it
Emerging research directions for this compound include further investigation into its performance as an antioxidant in various food and biological systems, understanding the precise mechanisms by which the alkyl chain length influences its activity and localization within different matrices. nih.govmdpi.cominrim.it The development of efficient and sustainable synthesis methods remains a key area of focus. mdpi.compreprints.org Additionally, the potential of this compound and other ferulate esters as natural chemicals with UV-absorbing properties, suggesting potential applications in sunscreens, is also being explored. mdpi.compreprints.orgresearchgate.netdss.go.thresearchgate.net
Selected Research Findings on this compound
| Study Focus | System/Conditions | Key Findings Regarding this compound | Source |
| Enzymatic Synthesis Optimization | Solvent-free system, Lipase (B570770) catalyst | Achieved molar conversion of 93.2 ± 1.5% under optimal conditions (72h, 92.2°C, 1831 PLU enzyme, 92.4 rpm). High reaction temperature significantly affected efficiency. | mdpi.compreprints.org |
| Antioxidant Activity in O/W Emulsions | 1% vegetable oil-in-water emulsions, pH 3.5 & 7.0 | Counteracted lipid oxidation, especially at pH 3.5, decreasing hydroperoxides and delaying hexanal and nonanal formation. Higher concentrations generated smaller particles at pH 7.0. | inrim.it |
| Antioxidant Properties (Comparison with FA) | DPPH and ABTS assays, Rapeseed-linseed oil mixtures | Showed antioxidant properties but generally lower radical scavenging activity compared to parent ferulic acid. May be promising lipophilic alternatives. | mdpi.com |
| Antioxidant Activity in Liposomes | AAPH-induced oxidation | This compound was found to be more active than some other alkyl ferulates in inhibiting oxidation. | nih.gov |
| Lipase-Catalyzed Synthesis (Initial Screening) | t-butanol, Novozym® 435 | Converted ferulic acid to this compound with a 14% yield in initial screening. Alcoholysis of ethyl ferulate with 1-octanol (B28484) yielded up to 83% under optimized conditions. | dss.go.th |
| Synthesis in Supercritical CO2 | SC-CO2, Novozym® 435 | Alcoholysis of ethyl ferulate with 1-octanol to form this compound achieved a maximal conversion of 53% at 13.8 MPa and 80°C after 24h. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H26O4 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
octyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O4/c1-3-4-5-6-7-8-13-22-18(20)12-10-15-9-11-16(19)17(14-15)21-2/h9-12,14,19H,3-8,13H2,1-2H3/b12-10+ |
InChI Key |
PBTJWDSMUBVOKC-ZRDIBKRKSA-N |
SMILES |
CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Synonyms |
octyl ferulate |
Origin of Product |
United States |
Synthetic Methodologies and Biocatalytic Approaches for Octyl Ferulate
Chemical Synthesis Pathways of Octyl Ferulate
Chemical synthesis of this compound primarily relies on the direct esterification reaction between ferulic acid and octanol (B41247). This process typically requires the use of catalysts to facilitate the reaction.
Esterification Reactions and Process Optimizations
Chemical esterification commonly involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.gov The reaction is often driven to completion by removing the water produced during the esterification, for example, through azeotropic distillation. While effective, chemical synthesis methods can necessitate high reaction temperatures and the use of corrosive or environmentally unfriendly reagents. A modified Fischer esterification has been noted as a method for synthesizing lipophilic esters like this compound from hydroxycinnamic acids and 1-octanol (B28484). nih.gov
Enzymatic Synthesis of this compound
Enzymatic synthesis provides a milder and more environmentally conscious route for producing this compound. Lipases are the most frequently utilized enzymes for catalyzing this esterification. mdpi.comresearchgate.netresearchgate.net
Lipase-Catalyzed Esterification Processes
Lipases (EC 3.1.1.3) are versatile biocatalysts capable of catalyzing esterification reactions between carboxylic acids and alcohols. ingentaconnect.com In the case of this compound, lipases mediate the formation of the ester bond between ferulic acid and octanol. mdpi.comresearchgate.netmdpi.com
Among various commercially available lipases, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica B, has shown efficacy in catalyzing the synthesis of this compound from ferulic acid and 1-octanol. mdpi.comresearchgate.netdss.go.th Early studies using Novozym® 435 in a solvent like t-butanol at 60°C reported a yield of 14% for this compound. dss.go.th The efficiency of lipase activity can be influenced by the reaction medium, including solvent polarity and water content. dss.go.th
Optimization of Biocatalytic Conditions, including Solvent-Free Systems and Elevated Temperatures
Optimizing the reaction conditions is critical for maximizing the yield and efficiency of lipase-catalyzed this compound synthesis. Key parameters include the amount of enzyme, reaction temperature, reaction time, and the choice of solvent or the absence thereof. mdpi.comresearchgate.netingentaconnect.compreprints.org
Solvent-free systems are attractive for enzymatic reactions due to their reduced environmental impact and potential for higher product concentration. mdpi.comresearchgate.net The enzymatic esterification of ferulic acid with octanol has been successfully conducted in solvent-free conditions. mdpi.comresearchgate.net
Elevated temperatures have been found to significantly improve the yield of this compound in enzymatic synthesis, particularly in solvent-free environments. mdpi.comresearchgate.netpreprints.orgdntb.gov.uaresearchgate.net Research indicates that a high yield of this compound can be achieved at elevated temperatures using immobilized lipases. mdpi.comresearchgate.netpreprints.orgdntb.gov.uaresearchgate.net For instance, increasing the reaction temperature within the range of 70–90 °C led to enhanced molar conversion of this compound in a solvent-free system catalyzed by Novozym® 435. mdpi.comresearchgate.netresearchgate.net Novozym® 435 has demonstrated stability at high temperatures (up to 90°C) and in the presence of octanol over extended periods, supporting its use under these conditions. mdpi.com
Application of Response Surface Methodology (RSM) and Box-Behnken Design (BBD) in Synthesis Optimization
Response Surface Methodology (RSM), in conjunction with experimental designs like the Box-Behnken Design (BBD), is a powerful statistical tool for optimizing chemical processes. mdpi.comresearchgate.netatamanchemicals.comfishersci.se RSM and BBD have been effectively applied to optimize the enzymatic synthesis of this compound. mdpi.comresearchgate.netresearchgate.netpreprints.orgresearchgate.netdntb.gov.ua This methodology allows for the systematic evaluation of the impact of multiple variables and their interactions on the reaction outcome, such as the molar conversion of this compound. mdpi.comresearchgate.netpreprints.orgresearchgate.net
A three-level, three-factor BBD, involving a specific number of experimental runs (e.g., 15 experiments), can be used to investigate the effects of variables like enzyme amount, reaction temperature, and stir speed on this compound synthesis. mdpi.comresearchgate.netpreprints.orgresearchgate.net By analyzing the data from these experiments using RSM, a model can be developed to predict and identify the optimal conditions for maximizing the synthesis yield. mdpi.comresearchgate.netresearchgate.net
Through the application of RSM and techniques like ridge max analysis, optimal parameters for the enzymatic synthesis of this compound have been determined. One study identified the optimal conditions as a reaction time of 72 hours, a temperature of 92.2 °C, an enzyme amount of 1831 PLU (propyl laurate units), and a stir speed of 92.4 rpm. mdpi.comresearchgate.netpreprints.orgresearchgate.net
Comparative Analysis of Synthetic Yields and Methodological Efficiencies
Chemical synthesis can achieve the desired ester but often requires harsh conditions and may produce unwanted byproducts. nih.govacs.org While specific comparative yield data for this compound from standardized chemical versus enzymatic methods were not extensively detailed in the search results, related chemical esterification processes have reported satisfactory yields (e.g., 83% for octyl sinapate). nih.gov
Enzymatic synthesis, particularly when optimized, offers a more sustainable route with milder conditions. mdpi.comresearchgate.netingentaconnect.commdpi.com Optimization efforts, including the use of solvent-free systems, elevated temperatures, and RSM/BBD, have led to high molar conversions in enzymatic this compound synthesis. mdpi.comresearchgate.netpreprints.orgresearchgate.net Under optimized conditions in a solvent-free system, a molar conversion of 93.2 ± 1.5% has been reported for the enzymatic synthesis of this compound catalyzed by Novozym® 435. mdpi.comresearchgate.netpreprints.orgresearchgate.net
Although initial enzymatic yields in certain solvent systems might be lower (e.g., 14% in t-butanol), various strategies can improve them significantly. dss.go.th Techniques such as applying a periodic vacuum to remove co-products or increasing the enzyme concentration have been shown to enhance yields in related enzymatic reactions. dss.go.th For example, the yield in the alcoholysis of ethyl ferulate with 1-octanol increased from 50% to 83% with periodic vacuum application and to 75% by doubling the enzyme amount. dss.go.th
The high conversions achieved through optimized enzymatic methods, particularly in solvent-free, high-temperature systems, demonstrate the potential of biocatalysis as an efficient and environmentally favorable alternative to chemical synthesis for this compound production. mdpi.comresearchgate.netpreprints.orgdntb.gov.uaresearchgate.net
Here is a table summarizing some reported yields and conditions for this compound synthesis:
| Method | Enzyme/Catalyst | Conditions | Reported Yield/Conversion | Source |
| Enzymatic Esterification | Novozym® 435 | t-butanol, 60°C, 0.1 M reactants, 100 mg enzyme, 312 h | 14% | dss.go.th |
| Enzymatic Alcoholysis | Novozym® 435 | Anhydrous toluene, alcoholysis of ethyl ferulate with 1-octanol | 50% | dss.go.th |
| Enzymatic Alcoholysis | Novozym® 435 | Anhydrous toluene, with periodic vacuum | 83% | dss.go.th |
| Enzymatic Alcoholysis | Novozym® 435 | Anhydrous toluene, doubled enzyme amount | 75% | dss.go.th |
| Enzymatic Esterification | Lipase (fiber-bound) | DMSO, 55°C, 3 h, 75 mM ferulic acid, 100 mM 2-octanol | ~74% (74.02 ± 1.01 mM yield) | ingentaconnect.com |
| Enzymatic Esterification | Novozym® 435 | Solvent-free, 92.2°C, 72 h, 1831 PLU enzyme, 92.4 rpm (Optimized) | 93.2 ± 1.5% (Molar Conversion) | mdpi.comresearchgate.netpreprints.orgresearchgate.net |
Note: Yields and conversions can be influenced by various factors and specific experimental setups.
Advanced Characterization and Analytical Techniques for Octyl Ferulate
Chromatographic Methods for Identification and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of octyl ferulate. These methods offer high resolution and sensitivity for both qualitative identification and precise quantification.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a cornerstone for the analysis of this compound, enabling its separation from reactants, byproducts, and other impurities. A typical HPLC analysis involves a reversed-phase column, a suitable mobile phase, and a UV detector.
In one established method, the separation of this compound from its precursor, ferulic acid, was achieved using a C18 column. The chromatogram distinctly shows two separate peaks, with ferulic acid eluting first, followed by the more nonpolar this compound researchgate.netmdpi.com. The mobile phase composition is a critical parameter in achieving optimal separation. A common mobile phase for related ferulic acid esters consists of a gradient mixture of acetonitrile and water, often with the addition of a small percentage of acid like formic or acetic acid to improve peak shape and resolution. For instance, a gradient of 1 mM aqueous trifluoroacetic acid and acetonitrile has been used for the analysis of similar ferulates google.com.
The detection of this compound is typically performed using a UV-Vis detector. Ferulic acid and its esters exhibit strong absorbance in the UV region, with maximum absorbance often observed around 325 nm rsc.org. This wavelength is therefore commonly used for the detection and quantification of this compound in HPLC analysis. The molar conversion of ferulic acid to this compound in synthesis reactions can be accurately calculated based on the peak areas obtained from the HPLC chromatograms rsc.org.
Interactive Table: HPLC Methods for Ferulate Analysis
| Compound | Column | Mobile Phase | Detection Wavelength | Reference |
| This compound | C18 | Acetonitrile/Water (gradient) | 325 nm | researchgate.netmdpi.comrsc.org |
| Ethyl ferulate | C18 | Acetonitrile/1 mM Trifluoroacetic acid (gradient) | 326 nm or 238 nm | google.com |
Spectroscopic Characterization in Structural Elucidation (e.g., NMR, FTIR)
Spectroscopic techniques are vital for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular framework and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the ferulic acid moiety, the vinyl protons of the propenoate chain, the methoxy (B1213986) group protons, and the protons of the octyl chain. The aromatic protons would appear as multiplets in the aromatic region (around 6.8-7.5 ppm). The vinyl protons would present as doublets, with distinct coupling constants characteristic of a trans configuration. The methoxy protons would be a sharp singlet around 3.9 ppm. The protons of the octyl chain would appear as a series of multiplets in the upfield region (around 0.8-4.2 ppm), with the terminal methyl group appearing as a triplet.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester group (around 167 ppm), the aromatic carbons (in the range of 110-150 ppm), the vinyl carbons, the methoxy carbon (around 56 ppm), and the carbons of the octyl chain (in the aliphatic region).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum would exhibit characteristic absorption bands corresponding to:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds in the octyl chain and the aromatic and vinyl C-H bonds.
C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic and vinyl C=C double bonds.
C-O stretching: Absorptions in the 1000-1300 cm⁻¹ region due to the C-O stretching of the ester and ether linkages.
Purity Assessment Methodologies
Ensuring the purity of this compound is critical for its intended applications. A combination of analytical techniques is employed to identify and quantify any impurities that may be present.
The primary method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) , as detailed in section 3.1.1. By using a validated HPLC method, the percentage purity can be determined by measuring the area of the this compound peak relative to the total area of all peaks in the chromatogram. This method can effectively separate this compound from starting materials like ferulic acid and octanol (B41247), as well as from byproducts formed during synthesis.
Potential impurities in this compound can arise from the starting materials or from side reactions during its synthesis. These may include unreacted ferulic acid and octanol, as well as dimerization or polymerization products of ferulic acid.
In addition to HPLC, other analytical techniques can be employed for a comprehensive purity assessment:
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can be used to identify the molecular weight of this compound and any potential impurities, providing further confirmation of its identity and purity.
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for rapid qualitative assessment of purity and for monitoring the progress of purification processes like column chromatography.
Melting Point Determination: For crystalline solids, the melting point is a good indicator of purity. A sharp melting point close to the literature value suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.
Spectroscopic Methods (NMR and FTIR): The NMR and FTIR spectra, as described in section 3.2, can also serve as a purity check. The absence of signals corresponding to known impurities in the spectra is an indication of high purity.
A combination of these methodologies provides a robust approach to the purity assessment of this compound, ensuring its quality and suitability for its intended use.
Investigation of Biological Activities and Underlying Mechanisms Non Human and in Vitro Models
Antioxidant Activity and Molecular Mechanisms
Octyl ferulate's antioxidant capabilities are multifaceted, extending beyond simple radical scavenging to effective inhibition of lipid peroxidation in complex biological models. Its efficacy is highly dependent on the system in which it is tested, a characteristic that distinguishes it from its parent compound, ferulic acid.
In standard cell-free chemical assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests, ferulic acid esters often exhibit lower activity compared to the parent ferulic acid. Research has shown that the radical scavenging activity against DPPH radicals follows a general order of caffeic acid > sinapic acid > ferulic acid > ferulic acid esters. Similarly, in ABTS assays, ferulic acid demonstrates stronger activity than its methyl and ethyl esters. This suggests that the esterification of the carboxylic acid group on ferulic acid can diminish its hydrogen-donating ability in these specific chemical environments.
However, this trend is not universal across all derivatives and assays. For instance, studies on propionyl ferulate have shown it to possess superior scavenging capacity for DPPH, hydroxyl, and nitric oxide free radicals when compared directly to ferulic acid. This highlights that the nature of the ester group can influence the molecule's intrinsic radical-scavenging potential.
| Compound | Assay | Relative Activity Compared to Ferulic Acid | Source |
|---|---|---|---|
| Alkyl Ferulates (general) | DPPH | Lower | nih.gov |
| Methyl/Ethyl Ferulate | ABTS | Lower | nih.gov |
| Propionyl Ferulate | DPPH | Higher | nih.gov |
| Phytosteryl Ferulates | DPPH | Comparable | mdpi.com |
The true antioxidant strength of this compound becomes evident in lipid-based systems that mimic biological membranes. Due to its lipophilic (fat-soluble) nature, conferred by the eight-carbon octyl chain, it partitions effectively into the interfacial regions of emulsions, liposomes, and microsomes. This localization is critical for inhibiting lipid peroxidation, a key process in cellular damage.
In studies inhibiting the oxidation of liposomes, this compound, along with hexyl ferulate, was found to be more active than other alkyl ferulates. Further research has demonstrated that in rat liver microsomes, linear this compound is one of the most effective inhibitors of lipid peroxidation, significantly outperforming its parent compound, ferulic acid. This enhanced activity is attributed to the molecule's ability to anchor its alkyl chain into the phospholipid bilayer, which positions the antioxidant phenolic head group optimally to intercept free radicals at the membrane surface. The efficiency of antioxidants in such systems is critically dependent on their effective concentration at the oil-water interface, which is the primary site of lipid oxidation.
A study investigating the use of butyl and this compound to enhance the oxidative stability of oil-in-water (O/W) emulsions further supports these findings, underscoring the practical applications of its lipophilic design.
The comparison between this compound, other alkyl esters, and ferulic acid reveals a crucial concept in antioxidant science: the "polar paradox." While ferulic acid, being more polar, is often more effective in homogeneous, non-polar (bulk oil) systems and in aqueous-based radical scavenging assays (like DPPH), its lipophilic esters, including this compound, excel in more complex, heterophasic systems like emulsions and liposomes.
Esterification of ferulic acid generally leads to increased antioxidant activity in systems like ethanol-buffer solutions of linoleic acid and particularly in membrane models. For instance, while ferulic acid is more potent than ethyl ferulate in DPPH and FRAP assays, ethyl ferulate is more effective in scavenging reactive oxygen species (ROS) produced by activated leukocytes, a cellular model. In rat liver microsomes, the antioxidant efficacy (measured by IC50) of linear this compound was 12.40 µM, whereas ferulic acid was the least active compound tested with an IC50 of 243.84 µM. This demonstrates a nearly 20-fold increase in potency for the octyl ester in this membrane system.
| Model System | Most Effective Compound | Rationale | Source |
|---|---|---|---|
| DPPH/ABTS Radical Scavenging (Aqueous) | Ferulic Acid | Higher polarity and direct hydrogen-donating ability in a simple chemical assay. | nih.govnih.gov |
| Lipid Peroxidation (Liposomes/Microsomes) | This compound / Alkyl Ferulates | Increased lipophilicity allows for effective partitioning and optimal orientation at the membrane interface. | nih.gov |
| ROS Scavenging (Cellular Model - Leukocytes) | Ethyl Ferulate | Better interaction with cellular membranes and inhibition of cellular ROS production. |
Scientific literature reviewed did not provide specific evidence of pro-oxidative effects for this compound. However, a "cut-off effect" has been observed for alkyl ferulates in liposomal systems. This phenomenon describes an increase in antioxidant activity as the alkyl chain length increases up to a certain point (around C6-C8 for ferulates), after which the activity dramatically decreases. This is thought to be due to the molecule becoming too lipophilic, causing it to fold back within the lipid membrane, making the antioxidant head group less accessible to aqueous radicals. This is a reduction in antioxidant efficacy rather than a switch to pro-oxidant behavior.
Ferulate derivatives exert their antioxidant effects within cells not only by direct radical scavenging but also by activating endogenous protective pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that, under conditions of oxidative stress, moves into the nucleus and initiates the transcription of numerous antioxidant and cytoprotective genes, including HO-1.
Studies on ferulate esters, such as ethyl ferulate, have shown that they are potent inducers of HO-1 expression in neurons and astrocytes, providing protection against oxidative damage. Similarly, 4-octyl itaconate, another cell-permeable octyl ester, has been demonstrated to activate the Nrf2 signaling cascade by promoting Nrf2 stabilization and nuclear translocation. This leads to the upregulation of Nrf2-dependent genes like HO-1, NQO1, and GCLC. This body of evidence strongly suggests that this compound likely shares this ability to modulate the Nrf2/HO-1 pathway, thereby enhancing the cell's intrinsic antioxidant defenses against oxidative stress.
Anti-inflammatory Activity and Molecular Pathways (for ferulate derivatives)
The biological activities of ferulate derivatives extend to the modulation of inflammatory responses, which are often intricately linked with oxidative stress. The anti-inflammatory mechanisms of these compounds have been investigated in various in vitro models, primarily using macrophage cells.
Key molecular pathways implicated in the anti-inflammatory action of ferulate esters include the inhibition of nuclear factor-kappa B (NF-κB) and the modulation of mitogen-activated protein kinase (MAPK) signaling.
Inhibition of NF-κB Pathway : NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. Studies on ethyl ferulate and phytosteryl ferulates have shown they can significantly inhibit the activation and nuclear translocation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This action is linked to the activation of the Nrf2 pathway, suggesting a crosstalk where Nrf2 activation can suppress NF-κB signaling.
Modulation of MAPK Pathways : The MAPK pathways (including p38 and JNK) are also central to the inflammatory response. Methyl ferulate has been found to reduce the phosphorylation of p38 and JNK in LPS-activated macrophages, thereby inhibiting the downstream inflammatory cascade.
These inhibitory actions on key signaling pathways result in a decreased production of inflammatory mediators. Ferulate esters have been shown to suppress the generation of nitric oxide (NO) and prostaglandin E2 (PGE2) and reduce the release of pro-inflammatory cytokines, positioning them as potent anti-inflammatory agents in preclinical models. The enhanced lipophilicity of esters like this compound may facilitate better cell membrane interaction, potentially making them more effective than ferulic acid for applications where anti-inflammatory properties are desired.
Antiproliferative and Anticancer Activities (In Vitro and Non-Human In Vivo)
Ferulic acid and its derivatives are recognized for their potential as anticancer agents, primarily due to their antioxidant and antiproliferative properties.
Table 2: Examples of Antiproliferative Activity of Natural Extracts Containing Phenolic Compounds
| Extract/Compound Source | Cancer Cell Line | Observed Effect (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| Propolis Hexane Extract | BT474, Chaco, Hep-G2, KATO-III, SW620 | IC50 values ranging from 41.3 to 52.4 µg/ml | nih.gov |
| Propolis Dichloromethane Extract | BT474, Chaco, Hep-G2, KATO-III, SW620 | IC50 values ranging from 43.8 to 53.5 µg/ml | nih.gov |
| Iris pseudopumila MeOH Flower Extract | Amelanotic Melanoma (C32) | 50.9% inhibition at 100 µg/ml | nih.gov |
| Kaempferol-3-O-beta-D-glucopyranoside | Amelanotic Melanoma (C32) | 100% inhibition | nih.gov |
| Kaempferol-3-O-beta-D-glucopyranoside | Large Lung Carcinoma (CORL-23) | 82.1% inhibition | nih.gov |
A key mechanism underlying the anticancer activity of many natural compounds is the induction of apoptosis, or programmed cell death. Research into new cyclodiprenyl phenols has demonstrated their capacity to induce apoptosis and impair the mitochondrial membrane in breast (MCF-7), prostate (PC-3), and colon (HT-29) cancer cell lines mdpi.com. This suggests that these compounds can trigger intrinsic apoptotic pathways. While direct studies on this compound are pending, the known pro-apoptotic effects of structurally similar phenolic compounds indicate a promising area for future investigation.
Protein Kinase C (PKC) represents a family of enzymes that are crucial regulators of cellular processes, including proliferation, differentiation, and apoptosis. nih.govmdpi.com Dysregulation of PKC isoforms is frequently implicated in carcinogenesis, making them an attractive target for cancer therapy. nih.govnih.govmdpi.com Different PKC isozymes can have varied roles in cancer progression; for example, PKCα is often involved in cellular proliferation, while PKCβ is associated with vasculogenesis nih.gov. Although PKC has been identified as a key target for various anticancer agents, specific research detailing the interaction between this compound or other ferulate esters and specific PKC isoforms is not yet established. However, given the broad-ranging interactions of phenolic compounds with cellular kinases, PKC remains a plausible molecular target.
Antimicrobial and Antiviral Potential (for ferulate derivatives)
Ferulic acid and its derivatives have been investigated for their ability to inhibit the growth of pathogenic microbes and viruses.
The antibacterial efficacy of alkyl ferulic acid esters appears to be influenced by the length of the alkyl chain. Studies have shown that esterification of ferulic acid can enhance its antibacterial properties, likely by increasing its lipophilicity and ability to penetrate bacterial cell membranes researchgate.netcolab.wsnih.gov. In one study, hexyl ferulate (a C6 ester) demonstrated the most potent activity against Escherichia coli and Pseudomonas aeruginosa, while propyl ferulate (a C3 ester) and hexyl ferulate were most effective against Staphylococcus aureus and Bacillus subtilis researchgate.netcolab.wsnih.gov. The antibacterial activity was observed to increase and then decrease as the alkyl chain length was extended from C3 to C12 (propyl, hexyl, nonyl, and lauryl) researchgate.netcolab.wsnih.gov. This suggests an optimal chain length for disrupting bacterial membranes. Another study found that hexyl ferulate exerted excellent bacteriostatic effects against E. coli and Listeria monocytogenes. acs.org
Table 3: Antibacterial Activity of Alkyl Ferulate Esters (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (mg/ml) | Reference |
|---|---|---|---|
| Hexyl Ferulate (FC6) | Escherichia coli | 0.5 | researchgate.netcolab.wsnih.gov |
| Hexyl Ferulate (FC6) | Pseudomonas aeruginosa | 0.4 | researchgate.netcolab.wsnih.gov |
| Propyl Ferulate (FC3) | Staphylococcus aureus | 0.4 | researchgate.netcolab.wsnih.gov |
| Hexyl Ferulate (FC6) | Staphylococcus aureus | 0.4 | researchgate.netcolab.ws |
| Propyl Ferulate (FC3) | Bacillus subtilis | 1.1 | researchgate.netcolab.ws |
| Hexyl Ferulate (FC6) | Bacillus subtilis | 1.1 | researchgate.netcolab.ws |
Regarding antiviral potential, various novel ferulic acid derivatives have been synthesized and evaluated. One study found that a series of derivatives with a diphenyl acrylic acid core structure showed activity against Respiratory Syncytial Virus (RSV), with one compound in particular (A5) demonstrating a therapeutic index of 32, significantly better than ferulic acid itself nih.govfrontiersin.org. Other research has focused on plant viruses, where ferulic acid derivatives have shown protective activities against Cucumber Mosaic Virus (CMV), Pepper Mild Mottle Virus (PMMoV), and Tomato Spotted Wilt Virus (TSWV) acs.org. Ferulic acid ester derivatives containing a sulfonamide moiety have also been found to possess excellent activity against Tobacco Mosaic Virus (TMV) acs.org. These findings underscore the broad potential of modifying the ferulic acid structure to develop new antimicrobial and antiviral agents.
Evaluation of Antibacterial Effects and Mode of Action
The antibacterial properties of alkyl ferulic acid esters have been investigated to understand how their structural characteristics, such as the length of the alkyl chain, influence their efficacy against various pathogenic bacteria. Studies have shown that esterification of ferulic acid enhances its antibacterial activity. This enhancement is attributed to the increased lipophilicity of the esters, which facilitates their penetration through the lipid bilayer of bacterial cell membranes.
Research involving a series of alkyl ferulic acid esters with varying alkyl chain lengths (propyl, hexyl, nonyl, and lauryl) has demonstrated a structure-dependent relationship in their antibacterial potency. Among the tested esters, hexyl ferulate exhibited the most significant antibacterial activity against E. coli and P. aeruginosa. frontiersin.org Propyl ferulate and hexyl ferulate were most effective against S. aureus and B. subtilis. frontiersin.org The antibacterial activity was observed to increase with the extension of the alkyl chain up to a certain point, after which it decreased. frontiersin.org
The mode of action of these compounds involves damage to the bacterial cell wall and inhibition of biofilm formation. frontiersin.org For instance, hexyl ferulate was found to be particularly effective at inhibiting the biofilm formation of P. aeruginosa, causing noticeable morphological changes to the bacterial cells, such as a rough and wrinkled surface. frontiersin.org
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for various alkyl ferulic acid esters against different bacterial strains are detailed in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Alkyl Ferulic Acid Esters against Various Bacteria
| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Hexyl ferulate | E. coli | 0.5 | 3.0 |
| P. aeruginosa | 0.4 | 3.0 | |
| S. aureus | 0.4 | 2.0 | |
| B. subtilis | 1.1 | 4.0 | |
| Propyl ferulate | S. aureus | 0.4 | 2.0 |
| B. subtilis | 1.1 | 4.0 |
Assessment of Antiviral Efficacy against Specific Pathogens (e.g., SARS-CoV-2 Main Protease inhibition by ferulic acid derivatives)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for the virus's life cycle, making it a prime target for the development of antiviral drugs. nih.govmdpi.comresearchgate.net The inhibition of Mpro can prevent the replication of the virus. chemistryviews.org As there are no similar enzymes in humans, Mpro is an attractive target for antiviral therapies. chemistryviews.org
In silico studies have been conducted to evaluate the inhibitory potential of ferulic acid and its derivatives against the SARS-CoV-2 main protease. nih.govresearchgate.netnih.gov These computational analyses, including molecular docking and molecular dynamics simulations, have explored the binding affinities of various ferulic acid derivatives to the active site of Mpro. nih.govunair.ac.id
One study investigated 54 reported ferulic acid derivatives and found that 14 of them exhibited comparable or superior binding affinities to known Mpro inhibitors like N3 and GC376. researchgate.netnih.gov Another computational study designed 23 derivatives of ferulic acid and evaluated their potential as SARS-CoV Mpro inhibitors. unair.ac.id The results indicated that a derivative containing a dihydro benzoxazine moiety had a favorable docking score, while another with a phenyl benzoate moiety showed high free binding energy, suggesting a stable complex with the enzyme. unair.ac.id
While these studies provide a foundation for the potential of ferulic acid derivatives as SARS-CoV-2 Mpro inhibitors, they have primarily focused on computational models and a range of derivatives, without specific experimental data on this compound itself. The binding energy for ferulic acid in one study was calculated to be -5.88 kcal/mol. nih.gov
Table 2: Summary of In Silico Studies on Ferulic Acid Derivatives against SARS-CoV-2 Main Protease
| Study Focus | Key Findings | Reference Compound(s) |
|---|---|---|
| Evaluation of 54 ferulic acid derivatives | 14 compounds showed binding affinities comparable or better than known inhibitors. | N3, GC376 |
| Design and evaluation of 23 ferulic acid derivatives | A derivative with a dihydro benzoxazine moiety showed a good docking score. A derivative with a phenyl benzoate moiety showed high free binding energy. | Native ligand (AZP) |
| Ferulic acid binding potential | Calculated binding energy of -5.88 kcal/mol for ferulic acid. | Not applicable |
Structure Activity Relationship Sar Studies of Octyl Ferulate and Homologous Series
Influence of Alkyl Chain Length on Biological Activity and Interfacial Location
The length of the alkyl chain in ferulate esters plays a critical role in determining their biological activity, particularly their antioxidant capacity, and their preferred location within different environments, such as oil-in-water (O/W) emulsions.
Research indicates that the antioxidant efficacy of alkyl ferulates can exhibit a "cut-off" effect, where activity increases with chain length up to a certain point and then decreases with further elongation. researchgate.netrsc.orgnih.gov This critical chain length is not universal and depends on the specific system in which the antioxidant is evaluated. inrim.it
In some emulsion systems, short-chain ferulate esters like methyl ferulate (C1) and ethyl ferulate (C2) have demonstrated greater efficiency in preventing lipid oxidation compared to longer-chain counterparts such as dodecyl ferulate (C12). nih.gov Methyl ferulate, for instance, was found to be highly effective in preventing lipid oxidation in fish oil-enriched milk. mdpi.comrsc.org Conversely, octyl ferulate (C8) and dodecyl ferulate (C12) have shown prooxidative effects in certain milk emulsion systems. rsc.orgmdpi.comresearchgate.netmdpi.com However, other studies in different systems, such as rat liver microsomes, found dodecyl ferulate and linear this compound to be among the most effective antioxidants compared to ferulic acid itself. researchgate.netacs.org
The location of the ferulate esters within an emulsion is largely dictated by their lipophilicity, which is directly related to the alkyl chain length. researchgate.net Short-chain ferulates tend to have higher concentrations in the aqueous or precipitate phases, while longer-chain ferulates like dodecyl ferulate are found in higher concentrations in the oil and emulsion phases. nih.gov The ability of these compounds to partition to the oil-water interface, where oxidation is initiated, is a key factor in their antioxidant performance in emulsions. researchgate.netcirad.fr The "localization" or "oriented immobilization" hypothesis suggests that the optimal antioxidant activity in emulsions is achieved when the molecule is positioned effectively at the interface, with the phenolic head group available to scavenge radicals while the alkyl chain anchors it within the lipid phase.
Data from various studies highlight the diverse effects of alkyl chain length on antioxidant activity in different systems:
| Alkyl Chain Length | Compound | System | Observed Effect (vs. Ferulic Acid) | Source |
| C1 | Methyl ferulate | Fish oil-enriched milk | More efficient antioxidant | nih.govmdpi.comrsc.org |
| C2 | Ethyl ferulate | Fish oil-enriched milk | More efficient antioxidant | nih.gov |
| C4 | Butyl ferulate | Fish oil-enriched milk | More efficient antioxidant | mdpi.commdpi.com |
| C7-C18 | Alkyl ferulates | Rat liver microsomes | Generally more effective | researchgate.netacs.org |
| C8 | This compound | Certain milk emulsions | Prooxidative | rsc.orgmdpi.comresearchgate.netmdpi.com |
| C8 | This compound | Rat liver microsomes | Effective antioxidant | researchgate.netacs.org |
| C12 | Dodecyl ferulate | Certain milk emulsions | Prooxidative | rsc.orgmdpi.comresearchgate.netmdpi.com |
| C12 | Dodecyl ferulate | Rat liver microsomes | Most effective antioxidant | researchgate.netacs.org |
| C16, C20 | Alkyl ferulates | Certain milk emulsions | Weak prooxidant/antioxidant | rsc.orgresearchgate.net |
Note: The observed effects are highly dependent on the specific experimental system and conditions.
Correlation between Lipophilicity and Specific Biological Efficacy (e.g., Antioxidant Potential in Emulsions)
Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a key physicochemical property that influences the distribution of ferulate esters in heterogeneous systems like emulsions. cdutcm.edu.cncdutcm.edu.cnsciforum.net The addition of an alkyl chain increases the lipophilicity of ferulic acid derivatives. researchgate.net
The correlation between lipophilicity and antioxidant efficacy in emulsions is complex and often non-linear, supporting the "cut-off" effect. researchgate.netrsc.orgnih.gov While increased lipophilicity can enhance the partitioning of the antioxidant to the oil-water interface where it is needed, excessive lipophilicity can cause the molecule to become sequestered in the bulk oil phase, reducing its concentration at the interface and thus diminishing its antioxidant activity. cirad.fr
Studies have shown that alkyl ferulates with intermediate lipophilicity may exhibit optimal antioxidant activity in certain emulsion systems by achieving a favorable balance between solubility in the lipid phase and presence at the interface. However, as seen with octyl and dodecyl ferulates in some milk emulsions, high lipophilicity can sometimes lead to prooxidant effects, the reasons for which are still being investigated but may involve complex interactions within the emulsion system. rsc.orgmdpi.comresearchgate.netmdpi.com
Conversely, in homogeneous phases or different heterogeneous systems like rat liver microsomes, the relationship between lipophilicity and activity might differ. In rat liver microsomes, dodecyl and octyl ferulates, which are more lipophilic than ferulic acid, showed higher antioxidant activity. researchgate.netacs.org This suggests that the optimal lipophilicity for antioxidant activity is highly context-dependent and influenced by the composition and structure of the system.
Predicted log P values for this compound and other alkyl ferulates illustrate the increase in lipophilicity with increasing alkyl chain length:
| Compound | Alkyl Chain Length | Predicted log P | Source |
| Methyl ferulate | C1 | 1.8 | uni.lu |
| Ethyl ferulate | C2 | Not readily available from search results | - |
| This compound | C8 | 4.796 | cdutcm.edu.cn |
| Dodecyl ferulate | C12 | 6.734 | cdutcm.edu.cn |
| Docosyl ferulate | C22 | 12.8 | uni.lu |
Note: Predicted log P values can vary depending on the calculation method.
The distribution of ferulate esters within an emulsion is crucial for their effectiveness. Short-chain esters like methyl and ethyl ferulate tend to accumulate in the aqueous and precipitate phases, while longer-chain esters like dodecyl ferulate are found more in the oil and emulsion phases. nih.gov This differential partitioning directly impacts their ability to intercept free radicals at the site of lipid oxidation.
Impact of Structural Modifications on Bioactivity Profiles
Beyond the length of the alkyl chain, other structural modifications to the ferulate molecule can significantly impact its bioactivity profile. While the core phenolic structure of ferulic acid is primarily responsible for its radical-scavenging activity due to the hydroxyl and methoxy (B1213986) groups on the aromatic ring and the conjugated double bond, modifications can alter properties like solubility, stability, and interaction with biological targets or matrices. inrim.itnih.govmdpi.com
Esterification of the carboxylic acid group with alkyl chains is a common modification to increase lipophilicity and improve performance in lipid-rich environments. researchgate.net However, the type and position of substituents on the aromatic ring also influence activity. For example, the presence of a methoxy group in the meta-position to the para-hydroxyl group in ferulic acid contributes to its antioxidant activity. mdpi.com
Studies on various ferulic acid derivatives, not limited to alkyl esters, demonstrate a range of altered bioactivities. For instance, some ferulic acid derivatives containing β-amino alcohol moieties have shown promising antiviral and antibacterial activities, distinct from the primary antioxidant focus of alkyl ferulates. nih.gov Other modifications, such as the introduction of trifluoromethyl pyrimidine (B1678525) and amide groups, have been explored to develop antifungal agents based on the ferulic acid scaffold. acs.org
While the search results primarily focus on the impact of alkyl chain length on antioxidant activity and interfacial location, they also touch upon how the fundamental phenolic structure provides the basis for activity mdpi.com and how esterification itself modifies the compound's properties compared to the parent ferulic acid. researchgate.netmdpi.com The diverse biological activities observed in various ferulic acid derivatives highlight the potential for tailoring the bioactivity profile through targeted structural modifications. nih.gov
Computational and in Silico Approaches in Octyl Ferulate Research
Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions
Molecular docking is a widely used computational technique employed to predict the binding modes and affinities of small molecules, such as octyl ferulate and its derivatives, to biological target macromolecules, typically proteins. This method helps in identifying potential protein targets and understanding the key interactions that govern ligand-protein complex formation.
Studies have utilized molecular docking to investigate the interactions of ferulate derivatives, including this compound, with various protein targets. For instance, molecular docking simulations were performed to assess the inhibitory potential of 54 ferulic acid derivatives against the SARS-CoV-2 main protease (Mpro) nih.govalfa-chemistry.comalfa-chemistry.com. This involved docking the ligands into the active site of the protease to predict their binding poses and interaction profiles. Similarly, molecular docking has been applied to study the interactions of ferulic acid and its derivatives with MCF-7 receptors nih.gov, the P2Y12 receptor, a target for antiplatelet drugs uni.lubidd.group, HMG-CoA reductase, relevant to hypercholesterolemia nih.gov, and FGFR1, a target in cancer therapy nih.gov. These studies aim to elucidate how ferulate compounds might interact with the binding sites of these proteins, identifying crucial amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the complex. Molecular docking helps researchers understand the key interactions involved in protein-ligand binding nih.gov. It involves searching for the optimal spatial arrangement of a ligand within the protein's binding site nih.gov.
Prediction of Binding Affinities for Biological Macromolecules
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy or scoring function score. These predicted values provide an estimate of the strength of the interaction between the ligand and the protein target. Lower binding energy values generally indicate higher predicted binding affinity.
In the study of SARS-CoV-2 Mpro inhibitors, molecular docking using Autodock Vina provided binding affinities for 54 ferulic acid derivatives. This compound was among the compounds studied, and its binding energy was reported nih.gov. The study compared the binding affinities of the derivatives to those of known inhibitors like N3 and GC376 nih.gov. For example, the binding energy calculated for ferulic acid itself was -5.88 kcal/mol, while known inhibitors like N3 and GC376 had lower binding energies of -8.26 kcal/mol and -7.80 kcal/mol, respectively nih.gov. The lowest binding affinity among some derivatives was predicted for oleyl ferulate and octadecyl ferulate, with binding energies of -5.17 and -5.20 kcal/mol, respectively nih.gov. Conversely, derivatives like glyceryl, diglyceryl, and tocopheryl ferulates showed binding affinities higher than -7.0 kcal/mol nih.gov.
Molecular docking studies on other targets also reported binding affinity predictions. For instance, ferulic acid showed a best binding affinity of -6.96 kcal/mol with receptor 2IOG of MCF-7 cells nih.gov. For FGFR1, ferulic acid derivatives FA-8 and FA-18 were predicted to have the lowest free energy binding values of -8.61 kcal/mol and -8.30 kcal/mol, respectively nih.gov. In the case of the P2Y12 receptor, a ferulic acid derivative denoted as FA-19 showed the lowest MolDock score, suggesting the greatest predicted activity bidd.group. Cycloartenyl ferulate, a γ-oryzanol derivative, demonstrated a strong binding affinity of -9.2 kcal/mol with HMG-CoA reductase nih.gov.
Computational methods for predicting binding affinity are crucial in drug discovery uni.luh-its.orgwikipedia.org. These methods include scoring functions that evaluate interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions h-its.org. Machine learning and deep learning approaches are also increasingly used to develop predictive models for binding affinities uni.luwikipedia.orguni.luresearchgate.net.
Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes (for ferulate derivatives)
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations are used to investigate the stability of the docked complexes and to observe conformational changes in the protein or ligand upon binding. These simulations provide dynamic insights beyond the static snapshot provided by molecular docking iarc.fruni-freiburg.de.
MD simulations have been applied to study the stability of complexes formed by ferulate derivatives with their target proteins. For example, MD simulations were performed to further investigate the stability of the complexes of selected ferulic acid derivatives with SARS-CoV-2 Mpro nih.govalfa-chemistry.comalfa-chemistry.com. These simulations confirmed the stability of the complexes for the most promising compounds nih.gov. Analysis of MD trajectories can include monitoring the root-mean-square deviation (RMSD) of the protein backbone and ligand, root-mean-square fluctuation (RMSF) of protein residues, and the formation of hydrogen bonds to assess the stability and dynamics of the complex nih.govalfa-chemistry.com.
MD simulations have also been used to validate docking results and assess the stability of ferulic acid's interaction with MCF-7 receptors by computing RMSF and radius of gyration (Rg) nih.gov. The RMSF value for the ferulic acid-receptor 2IOG complex was below 3 Å, indicating stable complex bonding nih.gov. MD simulations can also provide insight into protein conformational changes that are important for understanding protein function and ligand binding iarc.fruni.lunih.gov. While specific MD studies solely focused on this compound's conformational changes upon binding were not prominently detailed in the search results, MD simulations on other ferulate derivatives and similar systems highlight the utility of this approach in understanding the dynamic aspects of ligand-protein interactions and complex stability nih.govciteab.com. Molecular simulation has also been used to investigate the oxidative stability of isothis compound in lubricants wikipedia.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction (for ferulate derivatives)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. For ferulate derivatives, QSAR modeling can be used to predict various activities based on their molecular structures.
QSAR studies have been conducted on ferulic acid derivatives to predict their biological activities. For instance, QSAR studies have investigated the relationship between the structure of ferulic acid derivatives and their antibacterial activity nih.gov. These studies often involve calculating molecular descriptors that capture different aspects of the compound's structure and properties, and then using statistical methods like linear or multiple linear regression to build a model that predicts the activity nih.govresearchgate.net.
QSAR modeling has also been applied to predict the antioxidant activity of natural compound derivatives nih.gov. While the search results did not provide specific QSAR models for this compound's antioxidant activity, studies on other ferulate derivatives suggest that lipophilicity can be an important parameter influencing activity nih.govuni.lu. QSAR models can help guide the design of new derivatives with potentially improved activities by identifying the structural features that contribute positively or negatively to the desired effect uni.lumdpi.com. QSAR analysis can also be used in conjunction with ADMET prediction (sometimes referred to as QSPR) to understand the relationship between structure and pharmacokinetic properties nih.gov.
Future Research Directions and Translational Perspectives Excluding Clinical Human Trials
Exploration of Novel Synthetic Routes and Derivatization Strategies
Current research highlights the importance of developing efficient and environmentally friendly methods for synthesizing octyl ferulate. Enzymatic biocatalysis, particularly using immobilized lipases like Novozym® 435, has emerged as a promising alternative to traditional chemical synthesis, offering advantages in terms of sustainability and specificity mdpi.comcsic.es. Studies have demonstrated high molar conversions of this compound (e.g., 93.2 ± 1.5%) under optimized enzymatic conditions, including specific reaction temperatures, enzyme amounts, and stir speeds in solvent-free systems mdpi.comresearchgate.net.
Future research should focus on exploring novel enzymatic catalysts and optimizing reaction parameters to further enhance yield, reduce reaction time, and lower energy consumption in solvent-free or environmentally benign solvent systems. Investigating the immobilization of lipases onto different support materials, such as natural fibers, could lead to improved enzyme stability and reusability for repetitive synthesis cycles eurekaselect.comresearchgate.net.
Beyond optimizing the synthesis of this compound itself, derivatization strategies involving the modification of the ferulic acid or octanol (B41247) moieties could lead to novel compounds with enhanced properties. For instance, incorporating different alkyl chain lengths or introducing other functional groups could modulate lipophilicity, antioxidant activity, and interaction with biological systems mdpi.comrsc.org. Research into the synthesis of ferulic acid-based alkyl-1,2,3-triazole analogs, for example, has shown promising antioxidant and anticancer activities in in vitro studies, suggesting the potential of structural modifications arkat-usa.org. Further exploration of such derivatization, coupled with efficient synthetic routes, is crucial for expanding the library of this compound-related compounds with tailored properties for various non-human applications.
Elucidation of Additional Biological Mechanisms and Pathways in Non-Human Models
While this compound is recognized for its antioxidant properties, particularly due to its lipophilicity which enhances its interaction with lipid-rich environments, a deeper understanding of its biological mechanisms in various non-human models is needed mdpi.comwur.nl. Studies have shown that the antioxidant capacity of ferulic acid esters, including this compound, can be influenced by the length of the alkyl chain and the specific assay used mdpi.comrsc.org. For example, in some emulsion systems, medium-chain alkyl ferulates like this compound have shown pro-oxidant effects at certain concentrations, highlighting the complexity of their activity depending on the matrix and conditions rsc.orgwur.nlcirad.fr.
Future research should utilize a range of non-human in vitro and in vivo models to comprehensively investigate the cellular and molecular pathways influenced by this compound. This includes exploring its potential anti-inflammatory, antimicrobial, and other bioactivities in relevant model organisms or cell lines. For instance, research on other ferulic acid derivatives has explored their effects on neuroinflammation and as potential antiviral agents, suggesting avenues for investigating similar properties in this compound using appropriate non-human models nih.govnih.gov. Elucidating the specific interactions of this compound with cellular components, enzymes, and signaling pathways in these models will provide valuable insights into its potential applications beyond simple antioxidation.
Development of Advanced Delivery Systems for Non-Human Applications
The lipophilic nature of this compound, while beneficial for certain applications like antioxidant protection in oils, can also present challenges for delivery in different matrices or biological systems mdpi.commdpi.comwur.nl. Developing advanced delivery systems is crucial for optimizing its efficacy and stability in various non-human applications, such as in food matrices, cosmetics, or as a component in materials.
Future research should focus on encapsulating or formulating this compound in systems like nanoemulsions, liposomes, or solid lipid particles to improve its dispersion, stability, and targeted delivery in non-human systems nih.gov. Investigating the interaction of this compound with different carrier materials and optimizing formulation parameters (e.g., particle size, composition, and surface properties) are key areas of research. For example, studies on methyl ferulate have explored solid lipid microparticles as carriers for potential applications, suggesting similar approaches could be beneficial for this compound nih.gov. Research into delivery systems should also consider the specific requirements of the intended application, such as controlled release in food products or enhanced penetration in cosmetic formulations.
Addressing Research Gaps and Challenges in this compound Research for Scientific Advancement
Several research gaps and challenges need to be addressed to advance the scientific understanding and potential applications of this compound. A significant challenge lies in fully understanding the "cut-off effect" observed in the antioxidant activity of alkyl ferulates, where activity does not linearly increase with alkyl chain length and can even become pro-oxidant at certain lengths rsc.orgwur.nlcirad.fr. Future research should aim to elucidate the underlying mechanisms responsible for this effect, potentially through detailed studies on the localization and orientation of this compound at interfaces in different systems.
Another gap is the limited availability of comprehensive data on the long-term stability of this compound in various matrices and under different environmental conditions. Research is needed to develop strategies to enhance its stability against degradation, which could involve optimizing synthesis methods, incorporating stabilizers, or utilizing advanced delivery systems.
Furthermore, while enzymatic synthesis shows promise, scaling up these processes for industrial production of this compound requires further research and optimization to ensure cost-effectiveness and efficiency mdpi.comcsic.es. Addressing separation and purification challenges in biocatalytic processes is also essential for large-scale production energy.gov.
Finally, exploring novel, non-traditional applications for this compound based on its unique properties, beyond its established antioxidant and UV-absorbing characteristics, represents an important future research direction mdpi.comresearchgate.net. This could involve investigating its potential in material science, as a building block for polymers, or in other industrial processes where its specific chemical structure and properties could be advantageous.
Q & A
Q. How can researchers optimize the enzymatic synthesis of octyl ferulate using solvent-free systems?
A three-factor Box-Behnken design (BBD) is recommended to evaluate critical parameters: reaction temperature (70–90°C), enzyme load (1000–2000 PLU), and stir speed (50–150 rpm). Response surface methodology (RSM) using SAS software can model interactions between variables, with validation under optimal conditions (e.g., 92.2°C, 1831 PLU, 92.4 rpm) achieving 93.2% molar conversion. This approach minimizes solvent waste and enhances reproducibility .
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
High-performance liquid chromatography (HPLC) is critical for quantifying ferulate esters and detecting impurities. For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) should be paired with partitioning studies (e.g., oil/water/precipitate phase distribution in emulsions) to assess hydrophobicity-driven behavior .
Q. What standardized methods evaluate this compound’s antioxidant efficacy in lipid-rich matrices?
Use accelerated oxidation trials in model systems (e.g., fish oil-enriched milk) with markers like 1-penten-3-one, 1-penten-3-ol, and 2,4-heptadienal. Quantify oxidation products via headspace GC-MS over 13 days at 5°C, with triplicate measurements to ensure statistical reliability. Compare against controls and shorter-chain ferulates (e.g., methyl/ethyl ferulate) to contextualize chain-length effects .
Q. How does alkyl chain length influence this compound’s partitioning in multiphase food systems?
Conduct phase-distribution experiments using centrifugation to separate oil, aqueous, and precipitate phases. This compound’s intermediate hydrophobicity localizes it at emulsion interfaces, unlike shorter chains (aqueous phase) or longer chains (oil phase). This positioning affects antioxidant accessibility and efficacy, requiring confocal microscopy or fluorescence tagging for visualization .
Q. What experimental controls are essential when assessing this compound’s prooxidant effects?
Include (1) a no-additive control, (2) native ferulic acid, and (3) ferulates with varying chain lengths. Monitor α-tocopherol depletion and carbonyl content to distinguish prooxidant mechanisms (e.g., radical recycling in lipid phases). Use ANOVA with post-hoc tests (p<0.05) to validate significance across triplicate trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in optimal alkyl chain length for antioxidant activity across studies?
Systematically vary food matrices (e.g., milk vs. mayonnaise) to test the "cut-off effect." In milk, methyl ferulate outperforms this compound due to interfacial activity, while in mayonnaise, longer chains (C8–C12) are more effective. Use multifactorial ANOVA to isolate matrix-specific variables like pH, lipid composition, and emulsifier type .
Q. What mechanisms explain this compound’s prooxidant behavior in dairy matrices?
Hypothesize interfacial interactions where this compound accelerates lipid oxidation by recycling radicals at oil-water interfaces. Validate via electron paramagnetic resonance (EPR) to detect radical species and correlate with α-tocopherol depletion rates. Compare with ethyl ferulate (C2), which lacks this prooxidant effect due to aqueous-phase localization .
Q. How can researchers model the phase-specific distribution of this compound in complex emulsions?
Apply the Hansen solubility parameters (HSP) to predict partitioning behavior. Experimental validation involves spiking emulsions with this compound, phase separation, and HPLC quantification. Computational tools like COSMO-RS can simulate partitioning coefficients, though empirical calibration with real-food systems is critical .
Q. What synergistic or antagonistic effects occur between this compound and tocopherols?
Design co-incubation studies measuring oxidation markers (e.g., peroxide value, hexanal) and tocopherol degradation. This compound may antagonize α-tocopherol by competing for interfacial positioning, reducing its antioxidant efficacy. Use response surface models to optimize molar ratios for synergistic effects .
Q. What advanced statistical methods analyze non-linear antioxidant dose-response relationships?
Employ machine learning algorithms (e.g., random forest regression) to model non-linear effects of concentration, chain length, and matrix composition. Pair with partial least squares (PLS) regression to identify latent variables influencing efficacy. Open-source tools like R or Python’s scikit-learn enable reproducible analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
